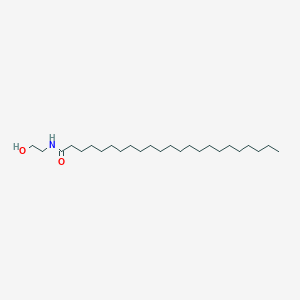
N-(2-Hydroxyethyl)tricosanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(2-Hydroxyethyl)tricosanamide often involves the use of ethylene oxide as a raw material in reactions under atmospheric pressure, where the effects of various reaction conditions are explored (Yu Jun, 2008). Other methods include the click reaction between terminal alkynes and azides to generate 1,4-disubstituted 1,2,3-triazoles with amide linkages, which are structurally similar to N-(2-Hydroxyethyl)tricosanamide (C. Kaushik & Raj Luxmi, 2017).
Molecular Structure Analysis
Molecular and crystal structures of compounds related to N-(2-Hydroxyethyl)tricosanamide have been characterized through various spectroscopic techniques. For example, N,N′,N″-tris(2-hydroxyethyl)-N,N,N′,N′,N″,N″-hexamethyl-2,2′,2″-nitrilotris(ethylammonium) trichloride, a compound with a potential similar structure, has been analyzed via X-ray diffraction (T. Koh et al., 1996).
Chemical Reactions and Properties
N-(2-Hydroxyethyl)tricosanamide and its analogs participate in various chemical reactions, showing a range of chemical behaviors. The synthesis and characterization of N-heterocyclic carbene (NHC) precursors that are 2-hydroxyethyl substituted reveal their potential in inhibiting enzymes like α-glycosidase and carbonic anhydrases (F. Erdemir et al., 2018).
Wissenschaftliche Forschungsanwendungen
Hydrodynamic Properties in Hydrometallurgical Processes : N,N,N′,N′-tetraalkyl diglycolamides, similar in structure to N-(2-Hydroxyethyl)tricosanamide, have been studied for their potential in actinide partitioning from nuclear waste. These compounds show promise due to their suitable hydrodynamic properties, such as viscosity and interfacial tension, which are crucial for preventing emulsion formation and ensuring desired phase disengagement rates in hydrometallurgical processes (Kanekar et al., 2012).
Enhancing Properties of Polyurethane Foams : A study on polyurethane (PU) foams containing bio-based crosslinkers, similar in structure to N-(2-Hydroxyethyl)tricosanamide, indicates that these compounds can improve the ordering of hard domains in the foam, leading to better mechanical properties. This research suggests the potential of such compounds in enhancing the properties of molded foam applications (Lan et al., 2014).
Therapeutic Applications and Drug Delivery : Compounds structurally similar to N-(2-Hydroxyethyl)tricosanamide, like ceramides, have been explored for their cytotoxic effects against cancer cell lines. This research opens avenues for the use of these compounds in therapeutic applications and drug delivery systems (Nana et al., 2012).
Applications in Nematicidal Activities : Studies on ceramides, related to N-(2-Hydroxyethyl)tricosanamide, have found them effective against cyst nematodes, suggesting their potential in agriculture as a biocontrol agent (Bano et al., 2019).
Biomaterials and Tissue Engineering : The use of N-(2-Hydroxyethyl)tricosanamide-related compounds in the preparation of smart hydrogels, which are responsive to pH and temperature, has been explored. These hydrogels have potential applications in biomedical areas such as tissue engineering and drug delivery (Xu et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)tricosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-23-24-27/h27H,2-24H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRQXTUCHBFZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560545 | |
| Record name | N-(2-Hydroxyethyl)tricosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)tricosanamide | |
CAS RN |
171022-15-4 | |
| Record name | N-(2-Hydroxyethyl)tricosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)






